Furan, 2,5-difurfuryl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

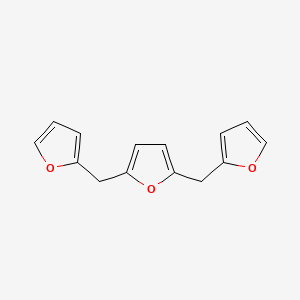

2,5-Bis[(2-furanyl)methyl]furan is a heterocyclic organic compound that belongs to the class of furans It is characterized by the presence of two furan rings attached to a central furan ring through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis[(2-furanyl)methyl]furan can be synthesized through several methods. One common approach involves the reaction of furfural with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of 2,5-Bis[(2-furanyl)methyl]furan can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-furanyl)methyl]furan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

Oxidation: Furanic acids

Reduction: Furanic alcohols

Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

2,5-Bis[(2-furanyl)methyl]furan has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-furanyl)methyl]furan involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

2,5-Bis(hydroxymethyl)furan: A derivative with hydroxymethyl groups instead of furanyl groups.

2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups.

Uniqueness

2,5-Bis[(2-furanyl)methyl]furan is unique due to its specific structure, which imparts distinct chemical properties and reactivity.

Biological Activity

Furan, specifically the compound 2,5-difurfuryl, is a member of the furan family known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 2,5-difurfuryl, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Furan Compounds

Furan compounds are characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. Their derivatives have been extensively studied for various biological activities including antibacterial, anti-inflammatory, and antioxidant effects. The structural versatility of furan allows for modifications that can enhance its biological efficacy.

Antimicrobial Activity

Antibacterial Properties

2,5-difurfuryl has demonstrated significant antibacterial activity against various pathogens. Research indicates that furan derivatives exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies show that certain furan derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus at low concentrations, highlighting their potential as effective antimicrobial agents .

- Broad-Spectrum Activity : A synthesized compound based on furan showed susceptibility against pathogens such as Salmonella typhi and Escherichia coli while exhibiting no activity against Bacillus subtilis, suggesting selective antibacterial properties .

Table 1: Antibacterial Activity of Furan Derivatives

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 64 | Bactericidal |

| Staphylococcus aureus | 32 | Bacteriostatic |

| Salmonella typhi | 16 | Bactericidal |

| Bacillus subtilis | N/A | No inhibition observed |

Anti-inflammatory Effects

Furan derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways:

- Cytokine Regulation : Furan compounds have been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This regulation may occur through pathways involving MAPK and PPAR-γ signaling, which are critical in mediating inflammation .

- In Vivo Studies : Experimental models using carrageenan-induced inflammation have demonstrated that certain furan derivatives significantly reduce swelling and pain, indicating their potential as therapeutic agents for inflammatory diseases .

Antioxidant Activity

The antioxidant capabilities of furan compounds contribute to their overall biological activity:

- Mechanism : The furan ring system is believed to facilitate electron transfer reactions that neutralize free radicals, thereby protecting cells from oxidative damage .

- Research Findings : Studies have indicated that specific furan derivatives possess strong antioxidant properties, which may help in preventing oxidative stress-related diseases.

Case Studies

Several case studies highlight the therapeutic potential of furan derivatives:

- Study on Antimicrobial Efficacy : A study examined the effectiveness of a newly synthesized furan derivative against multi-drug resistant strains of bacteria. Results indicated significant bactericidal activity at low concentrations, suggesting its potential use in treating resistant infections .

- Anti-inflammatory Research : In another study focusing on chronic inflammation models, various furan derivatives were tested for their ability to reduce inflammatory markers. Results showed a marked decrease in markers such as TNF-α and IL-6 in treated groups compared to controls .

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2,5-bis(furan-2-ylmethyl)furan |

InChI |

InChI=1S/C14H12O3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-8H,9-10H2 |

InChI Key |

IFYMHQPQXVMQHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CC2=CC=C(O2)CC3=CC=CO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.